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molecular formula C8H11BO4S B8525307 (2-((Methylsulfonyl)methyl)phenyl)boronic acid CAS No. 123088-60-8

(2-((Methylsulfonyl)methyl)phenyl)boronic acid

Cat. No. B8525307
M. Wt: 214.05 g/mol
InChI Key: DNIAEPBELPHAHR-UHFFFAOYSA-N
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Patent
US05039673

Procedure details

A solution in DMF (2.0 ml) of [2-(bromomethyl)phenyl]boronic acid (399 mg) was added in one portion to a stirred slurry of sodium methanesulphinate (200 mg) in DMF (2.0 ml). The mixture was stirred for 2.5 h i nd then poured into 1M hydrochloric acid (100 ml) and extracted with EA (3×50 ml). the combined extracts were dried and evaporated. On standing a solid material precipitated, which was washed with ER to give white crystals of the title compound (115 mg), m.p. 133°-137°. T.l.c. (A) ER:hexane (3:2) Rf 0.51.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
399 mg
Type
reactant
Reaction Step Two
Quantity
200 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[B:9]([OH:11])[OH:10].[CH3:12][S:13]([O-:15])=[O:14].[Na+].Cl>CN(C=O)C>[CH3:12][S:13]([CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[B:9]([OH:11])[OH:10])(=[O:15])=[O:14] |f:1.2|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
399 mg
Type
reactant
Smiles
BrCC1=C(C=CC=C1)B(O)O
Name
Quantity
200 mg
Type
reactant
Smiles
CS(=O)[O-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 2.5 h i nd
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EA (3×50 ml)
CUSTOM
Type
CUSTOM
Details
the combined extracts were dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
precipitated
WASH
Type
WASH
Details
which was washed with ER

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
CS(=O)(=O)CC1=C(C=CC=C1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 115 mg
YIELD: CALCULATEDPERCENTYIELD 28.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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